1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
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Overview
Description
1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a useful research compound. Its molecular formula is C27H27N3OS and its molecular weight is 441.59. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
A study conducted in 2020 examined the anticancer activity of a series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent similar to the one . These compounds showed effectiveness against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Turov, 2020).
Antimicrobial and Antibacterial Properties
Research in 2014 on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, a closely related compound, revealed significant antimicrobial properties. These compounds were effective against various bacterial and fungal strains (Rajkumar, Kamaraj, & Krishnasamy, 2014).
A 2020 study on novel bis(pyrazole-benzofuran) hybrids with piperazine linkers showed strong antibacterial effects, particularly against E. coli, S. aureus, and S. mutans. These compounds also displayed promising inhibitory activities against MRSA and VRE bacterial strains (Mekky & Sanad, 2020).
Antioxidant Activity
A 2014 study highlighted the antioxidant potential of certain piperazine derivatives. These compounds, including 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, showed significant activity in scavenging free radicals (Mallesha, Harish, Mohana, & Rekha, 2014).
Antiproliferative and Anti-Inflammatory Properties
Research on 1-phenyl-4-substituted phthalazine derivatives, related to the compound , revealed notable antiproliferative activity against various cancer cell lines, suggesting potential as anticancer drugs (Xin, Meng, Liu, & Zhang, 2018).
In 2017, novel piperazine derivatives demonstrated significant anti-inflammatory activity in vitro and in vivo, suggesting potential therapeutic applications in inflammation-related conditions (Ahmed, Molvi, & Khan, 2017).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to have a high cytotoxic activity against certain cell lines, indicating its potential interaction with key biomolecules .
Cellular Effects
1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone has been observed to influence cell function significantly . It can induce apoptosis in certain cell lines, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind to the colchicine binding site of tubulin, inhibiting its polymerization . This interaction can lead to changes in gene expression and enzyme activation or inhibition .
Properties
IUPAC Name |
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3OS/c1-19-13-14-23-25(20(19)2)28-27(32-23)30-17-15-29(16-18-30)26(31)24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,24H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYNVLAUHFFFLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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